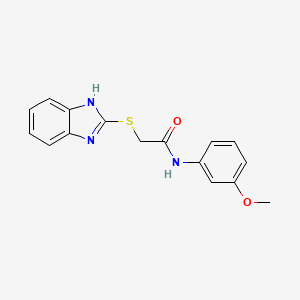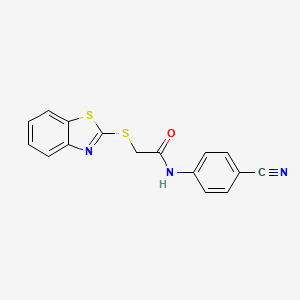![molecular formula C15H12Br2FN3O B15013068 2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B15013068.png)
2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide typically involves the reaction of 2,4-dibromoaniline with 2-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
- Dissolving 2,4-dibromoaniline in a solvent such as ethanol.
- Adding 2-fluorobenzaldehyde to the solution.
- Introducing a catalyst, such as acetic acid, to facilitate the reaction.
- Heating the mixture to a specific temperature and maintaining it for a set duration.
- Isolating the product through filtration and purification techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2,4-Dibromophenyl)amino]-N’-[(Z)-(3-nitrophenyl)methylene]acetohydrazide
- 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(4-nitrophenyl)methylene]acetohydrazide
Uniqueness
Compared to similar compounds, 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide exhibits unique properties due to the presence of the fluorine atom, which enhances its chemical stability and biological activity
Propriétés
Formule moléculaire |
C15H12Br2FN3O |
|---|---|
Poids moléculaire |
429.08 g/mol |
Nom IUPAC |
2-(2,4-dibromoanilino)-N-[(E)-(2-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H12Br2FN3O/c16-11-5-6-14(12(17)7-11)19-9-15(22)21-20-8-10-3-1-2-4-13(10)18/h1-8,19H,9H2,(H,21,22)/b20-8+ |
Clé InChI |
MPSJOKCSBTWOSV-DNTJNYDQSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=N/NC(=O)CNC2=C(C=C(C=C2)Br)Br)F |
SMILES canonique |
C1=CC=C(C(=C1)C=NNC(=O)CNC2=C(C=C(C=C2)Br)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-4-chloro-6-[(E)-(1,2-dihydroacenaphthylen-5-ylimino)methyl]-3,5-dimethylphenol](/img/structure/B15012990.png)
![4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B15012991.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(4-bromo-2-methoxyphenoxy)acetohydrazide](/img/structure/B15012992.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-2,3-dihydro-1H-inden-1-ylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B15013000.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B15013001.png)
![N-(2,4-Dichlorophenyl)-2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]acetamide](/img/structure/B15013009.png)

![4-[(Mesitylimino)methyl]-2-methoxyphenyl acetate](/img/structure/B15013018.png)
![N-[(E)-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B15013021.png)

![4-(3-{(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl}-2-{[(4-methylphenyl)sulfonyl]amino}-3-oxopropyl)phenyl 4-methylbenzenesulfonate (non-preferred name)](/img/structure/B15013036.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-1-(3,4-dimethylphenyl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15013052.png)
![N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B15013080.png)
![3,4,5-tris(benzyloxy)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B15013081.png)
